4-Hydroxy-2-(3-thienyl)pyrimidine
Overview
Description
4-Hydroxy-2-(3-thienyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the fourth position and a thienyl group at the second position. Pyrimidines are known for their aromatic properties and are widely studied due to their presence in nucleic acids and various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-thienyl)pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a thienyl-substituted ketone and an amidine, the compound can be synthesized via a [3+3] annulation reaction mediated by 4-Hydroxy-TEMPO under copper catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(3-thienyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Substitution: The thienyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation of the hydroxy group yields a ketone derivative.
Substitution: Substitution reactions can introduce various functional groups onto the thienyl ring, leading to a wide range of derivatives.
Scientific Research Applications
4-Hydroxy-2-(3-thienyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific electronic properties, making it valuable in the field of materials science.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-thienyl)pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions disrupt the pathways involved in the inflammatory response, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidines: These compounds have a sulfur atom at the second position instead of a thienyl group.
Thieno[3,2-d]pyrimidines: These compounds have a fused thiophene ring, which alters their electronic properties and biological activities.
Uniqueness
4-Hydroxy-2-(3-thienyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-thiophen-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-1-3-9-8(10-7)6-2-4-12-5-6/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZGWBGEAXRLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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